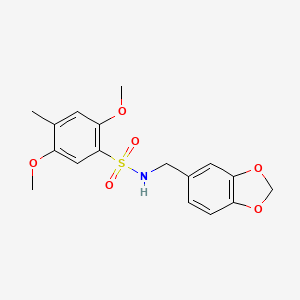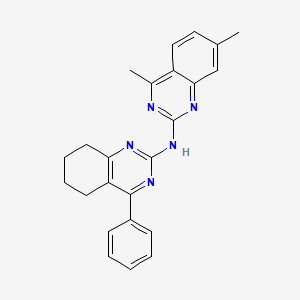
2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acétamide est un composé hétérocyclique qui présente un cycle triazole fusionné à un cycle pyridine. Ce composé suscite un intérêt significatif en chimie médicinale en raison de ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, anticancéreuses et anti-inflammatoires.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acétamide implique généralement la réaction du 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol avec le chloroacétamide. La réaction est effectuée dans un solvant approprié tel que l'éthanol ou le méthanol, sous reflux. Le produit est ensuite purifié par recristallisation ou par des techniques chromatographiques .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, est cruciale pour la synthèse à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acétamide subit diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction: Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution: Des réactions de substitution nucléophile peuvent se produire aux groupes amino ou thioacétamide.
Réactifs et conditions courantes
Oxydation: Peroxyde d'hydrogène en milieu acide.
Réduction: Borohydrure de sodium dans le méthanol.
Substitution: Halogénures d'alkyle ou chlorures d'acyle en présence d'une base comme la triéthylamine.
Principaux produits formés
Oxydation: Formation de sulfoxydes ou de sulfones.
Réduction: Formation d'amines ou de thiols.
Substitution: Formation de dérivés N-alkyle ou N-acyle.
Applications de la recherche scientifique
Le 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acétamide a un large éventail d'applications dans la recherche scientifique:
Chimie: Utilisé comme ligand en chimie de coordination pour former des complexes métalliques.
Biologie: Investigé pour ses propriétés antimicrobiennes contre diverses souches bactériennes et fongiques.
Industrie: Utilisé dans le développement de capteurs et de catalyseurs en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acétamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, dans son activité anticancéreuse, le composé peut inhiber des enzymes comme les tyrosine kinases, conduisant à la perturbation des voies de signalisation essentielles à la croissance et à la survie des cellules cancéreuses . De plus, son action antimicrobienne peut impliquer l'inhibition de la synthèse de la paroi cellulaire bactérienne ou l'interférence avec la réplication de l'ADN microbien .
Applications De Recherche Scientifique
2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acetamide involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit enzymes like tyrosine kinases, leading to the disruption of signaling pathways essential for cancer cell growth and survival . Additionally, its antimicrobial action may involve the inhibition of bacterial cell wall synthesis or interference with microbial DNA replication .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol: Partage une structure triazole-pyridine similaire mais manque du groupe acétamide.
N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acétamide: Un dérivé avec des substituants supplémentaires qui peuvent améliorer son activité biologique.
Unicité
Le 2-(4-Amino-5-(4-pyridyl)-1,2,4-triazol-3-ylthio)acétamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence à la fois des cycles triazole et pyridine, ainsi que du groupe thioacétamide, permet des interactions polyvalentes avec diverses cibles moléculaires, ce qui en fait un composé précieux en chimie médicinale et dans d'autres domaines scientifiques.
Propriétés
Formule moléculaire |
C9H10N6OS |
|---|---|
Poids moléculaire |
250.28 g/mol |
Nom IUPAC |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C9H10N6OS/c10-7(16)5-17-9-14-13-8(15(9)11)6-1-3-12-4-2-6/h1-4H,5,11H2,(H2,10,16) |
Clé InChI |
XASCXRDOBYJPQL-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=NN=C(N2N)SCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12130009.png)

![N-(4-chlorophenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide](/img/structure/B12130015.png)
![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[(furan-2-ylcarbonyl)oxy]imino}ethanamide](/img/structure/B12130031.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carbaldehyde](/img/structure/B12130046.png)
![N-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B12130054.png)
![3-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12130055.png)
![2-[(4,8-dimethylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130061.png)


![(2Z)-2-(3-ethoxy-4-propoxybenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B12130079.png)
![N-(3,5-dimethylphenyl)-N-(8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-yliden)amine](/img/structure/B12130082.png)
![6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12130089.png)
![2-(4-Methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12130090.png)
